molecular formula C22H34N2O3S2 B11335337 N-[2-(cyclohexylsulfanyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(cyclohexylsulfanyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11335337
M. Wt: 438.7 g/mol
InChI Key: XCCJIPZGAGSVTF-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylsulfanyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include alkyl cyanoacetates, amines, and sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as solvent-free reactions, stirring without solvent, and fusion methods are often employed to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylsulfanyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[2-(cyclohexylsulfanyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylsulfanyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohexylsulfanyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H34N2O3S2

Molecular Weight

438.7 g/mol

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H34N2O3S2/c1-18-7-5-6-8-20(18)17-29(26,27)24-14-11-19(12-15-24)22(25)23-13-16-28-21-9-3-2-4-10-21/h5-8,19,21H,2-4,9-17H2,1H3,(H,23,25)

InChI Key

XCCJIPZGAGSVTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCCSC3CCCCC3

Origin of Product

United States

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